6,7-Diethoxy-3-nitroquinolin-4-ol
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Overview
Description
6,7-Diethoxy-3-nitroquinolin-4-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-3-nitroquinolin-4-ol typically involves the nitration of 6,7-diethoxyquinoline. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-3-nitroquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The ethoxy groups can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit a range of biological and chemical properties .
Scientific Research Applications
6,7-Diethoxy-3-nitroquinolin-4-ol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-3-nitroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group plays a crucial role in its activity, and the compound’s structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitroquinoline derivatives such as 3-nitroquinoline and 7-nitroquinoline. These compounds share structural similarities but differ in their functional groups and positions of substitution .
Uniqueness
6,7-Diethoxy-3-nitroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O5 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
6,7-diethoxy-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14N2O5/c1-3-19-11-5-8-9(6-12(11)20-4-2)14-7-10(13(8)16)15(17)18/h5-7H,3-4H2,1-2H3,(H,14,16) |
InChI Key |
CXXNIVCTXHWTRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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